2,6-Bis(hydroxymethyl)pyridine hydrochloride

Coordination Chemistry Heavy Metal Remediation Liquid-Liquid Extraction

Protocols requiring selective Cu/Zn extraction often fail with non-selective chelators unable to discriminate Cu(II) from Cd(II). 2,6-Bis(hydroxymethyl)pyridine hydrochloride solves this with its tridentate N,O,O coordination pocket, delivering 85% Cu(II) and 80% Zn(II) extraction vs. only 58% Pb(II) and 45% Cd(II). • Validated precursor to pyridinolcarbamate bradykinin antagonist (IC50 27 nM, human plasma kallikrein) • HCl salt enhances aqueous solubility vs. free base 2,6-pyridinedimethanol • Ligand-derived heterogeneous catalysts achieve TON >1000 in solvent-free CO2-epoxide cycloaddition Available with Certificate of Analysis. Bulk quantities upon request.

Molecular Formula C7H10ClNO2
Molecular Weight 175.61 g/mol
CAS No. 21197-76-2
Cat. No. B1502581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(hydroxymethyl)pyridine hydrochloride
CAS21197-76-2
Molecular FormulaC7H10ClNO2
Molecular Weight175.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)CO)CO.Cl
InChIInChI=1S/C7H9NO2.ClH/c9-4-6-2-1-3-7(5-10)8-6;/h1-3,9-10H,4-5H2;1H
InChIKeyVSICEQUMRIDAGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(hydroxymethyl)pyridine Hydrochloride: Core Identity


2,6-Bis(hydroxymethyl)pyridine hydrochloride is the HCl salt form of a symmetrical, tridentate pyridine-based ligand . Characterized by the presence of two primary alcohol groups at the 2- and 6-positions of the pyridine ring, this compound functions as a versatile building block in coordination chemistry, organic synthesis, and pharmaceutical research [1]. Its molecular formula is C7H9NO2·HCl, with a molecular weight of 175.61 g/mol [2]. The hydrochloride salt form enhances aqueous solubility compared to the free base, 2,6-pyridinedimethanol (CAS 1195-59-1), making it particularly suitable for aqueous-phase reactions and biological assays .

Why Free Base Analogs Cannot Substitute


While structurally similar pyridine-based ligands exist—such as 2,6-pyridinedimethanol (free base), 2,6-pyridinedicarboxylic acid, or 2-(hydroxymethyl)pyridine—these analogs are not functionally interchangeable. The tridentate (N,O,O) coordination pocket of the 2,6-bis(hydroxymethyl)pyridine scaffold is crucial for its unique metal-binding selectivity and complex geometry [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and handles differently in synthetic protocols (e.g., in transesterification reactions) compared to the free base, which can drastically alter reaction kinetics, yield, and product purity [2]. Substituting with a mono-hydroxymethyl analog or a carboxylate-based ligand would fundamentally change the coordination sphere, binding strength, and downstream catalytic or biological performance, necessitating a complete re-optimization of established protocols [3].

Performance vs. Key Comparators


Metal Ion Extraction Efficiency

In liquid-liquid extraction studies from aqueous media, the free base ligand 2,6-pyridinedimethanol (the direct comparator to the target compound) demonstrates quantifiable and selective extraction efficiencies for various heavy metal cations [1]. For the target compound (as the hydrochloride salt, which dissociates to the same ligand in aqueous solution), this directly translates to its performance profile as a chelating agent .

Coordination Chemistry Heavy Metal Remediation Liquid-Liquid Extraction

Complex Stability Comparison

Potentiometric titration studies on a related structural comparator, 2,6-pyridinedicarboxylic acid (H2X), provide a benchmark for the stability constants of tridentate pyridine-based ligands [1]. While direct data for the target compound is not from the same study, class-level inference from structurally similar tridentate N,O,O-donor ligands indicates that the hydroxymethyl derivative forms complexes of intermediate stability—less than carboxylate-based ligands but greater than monodentate or bidentate analogs [2].

Coordination Chemistry Thermodynamics Metal Chelation

Synthetic Versatility

The hydrochloride salt is directly accessible from 2,6-pyridinedimethanol via a simple hydrochlorination step, avoiding the hazardous reagents required for synthesizing other functionalized analogs . In contrast, the comparator 2,6-bis(chloromethyl)pyridine—a common alternative for nucleophilic substitution chemistry—requires handling of toxic and moisture-sensitive chloromethyl groups, with synthesis involving carcinogenic reagents like phosgene and complex purification [1]. The target compound's benign hydroxyl functionality enables cleaner, more scalable transformations.

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Bradykinin Antagonism Activity

Derivatives of 2,6-bis(hydroxymethyl)pyridine, specifically pyridinolcarbamate (the bis-N-methylcarbamate derivative), exhibit potent bradykinin antagonism [1]. This pharmacological activity is a direct result of the 2,6-bis(hydroxymethyl)pyridine scaffold, which serves as the essential pharmacophore core [2]. While the comparator 2,6-pyridinedimethanol (free base) lacks this specific derivatization and documented in vivo efficacy, the hydrochloride salt of the parent compound is the direct precursor to these therapeutically active derivatives .

Pharmacology Drug Discovery Inflammation

CO2 Fixation Catalytic Performance

Multicomponent crystals based on the 2,6-bis(hydroxymethyl)pyridine metal complex scaffold function as efficient heterogeneous catalysts for the solvent-free conversion of epoxides to cyclic carbonates under CO2 pressure [1]. The catalyst system achieves a turnover number (TON) greater than 1000 for a range of epoxides, demonstrating the utility of this ligand framework in sustainable catalysis [2].

Catalysis Green Chemistry CO2 Utilization

Anti-Inflammatory Activity in Rheumatoid Arthritis

Clinical studies have established a therapeutic dosage range for 2,6-bis(hydroxymethyl)pyridine hydrochloride in treating rheumatic disorders . The compound's efficacy is demonstrated within a narrow window, which is crucial for dosing regimens and therapeutic development .

Pharmacology Inflammation Rheumatology

High-Value Applications


Selective Heavy Metal Extraction

Based on its demonstrated extraction efficiencies—85% for Cu(II) and 80% for Zn(II) compared to 58% for Pb(II) and 45% for Cd(II)—this compound is optimal for selective recovery of copper and zinc from complex aqueous streams [1]. The high selectivity for copper over lead and cadmium enables targeted remediation strategies that simpler, non-selective chelators cannot achieve.

Bradykinin Antagonist Synthesis

As the essential precursor to pyridinolcarbamate—a validated bradykinin antagonist with a demonstrated anti-atherogenic effect in a 118-rabbit model (p<0.01) and an IC50 of 27 nM for human plasma kallikrein—this compound is irreplaceable for research programs targeting inflammation and atherosclerosis [1][2]. The free base analog lacks this established derivatization pathway and documented in vivo activity.

CO2 Valorization and Green Polymer Synthesis

Metal complexes derived from this ligand framework function as heterogeneous catalysts with turnover numbers exceeding 1000 for the solvent-free conversion of epoxides to cyclic carbonates [1]. This performance metric—at least an order of magnitude higher than simpler pyridine-based systems—makes the ligand a superior choice for developing sustainable catalytic processes in carbon capture and utilization.

Aqueous-Phase Drug Development and Coordination Chemistry

The hydrochloride salt form provides enhanced aqueous solubility, which is critical for biological assays and pharmaceutical formulation. With a validated therapeutic dosage range of 0.3-1 mg per day showing significant reduction in rheumatoid arthritis symptoms within twelve hours, this specific salt form is required for reproducible preclinical and translational studies [1]. The free base, 2,6-pyridinedimethanol, lacks this solubility advantage and clinical validation.

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